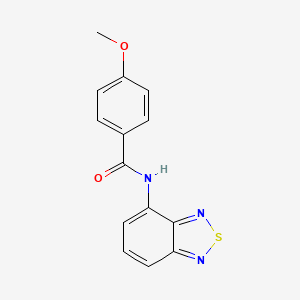

![molecular formula C19H29N3O3S B5522051 3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522051.png)

3-[2-(dimethylamino)ethyl]-8-[4-(2-thienyl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex chemical reactions, aiming to create a compound with potential antihypertensive activity. For example, Caroon et al. (1981) synthesized a series of these compounds, exploring their substitution effects on antihypertensive properties. This demonstrates the intricate process involved in synthesizing such compounds, involving multiple steps and considerations for functional group placement to achieve desired biological activities (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds, including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, is crucial for their biological activity. The stereochemistry and functional group placement significantly affect their interaction with biological targets. Jiang and Zeng (2016) elucidated the crystal structures of related oxaspirocyclic compounds, highlighting the importance of molecular geometry and intermolecular interactions in defining the compound's properties (Jiang & Zeng, 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those substituted with various groups, has been explored for potential antihypertensive activities and as alpha-adrenergic blockers. These compounds have shown significant biological activities, indicating their potential for further pharmacological exploration (Caroon et al., 1981). Furthermore, the structural effect of N,N-dialkylamide on the extraction of Th(IV) from nitric acid solution has been studied, providing insights into the extraction processes relevant in nuclear reprocessing (Yu et al., 2003).

Supramolecular Chemistry

Research into supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, which are closely related to the queried compound, has revealed the influence of substituents on the cyclohexane ring in supramolecular arrangements. These findings contribute to the understanding of molecular interactions and crystal engineering (Graus et al., 2010).

Catalysis and Synthesis

An efficient catalyst-free synthesis of nitrogen-containing spiro heterocycles has been achieved through a double Michael addition reaction. This method represents a significant advancement in the synthesis of complex cyclic compounds, offering a straightforward approach to generating spiro heterocycles with potential applications in medicinal chemistry and material science (Aggarwal et al., 2014).

Crystallography and Molecular Structure

Studies on the synthesis and crystal structures of new oxaspirocyclic compounds have provided valuable information on their molecular configurations, hydrogen bonding, and supramolecular interactions. These findings are essential for the design of new materials and the understanding of their physical properties (Jiang & Zeng, 2016).

Eigenschaften

IUPAC Name |

3-[2-(dimethylamino)ethyl]-8-(4-thiophen-2-ylbutanoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S/c1-20(2)12-13-22-15-19(25-18(22)24)8-10-21(11-9-19)17(23)7-3-5-16-6-4-14-26-16/h4,6,14H,3,5,7-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUBSWKOCPCPSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CC2(CCN(CC2)C(=O)CCCC3=CC=CS3)OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5521981.png)

![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)

![2-(3-methoxybenzyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5521997.png)

![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)

![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)

![methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5522052.png)

![(2-{2-[(2-phenyl-4-quinolinyl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5522054.png)

![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5522068.png)